[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
Description
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride features a quaternary azetidinium core substituted with a 3-ethylpent-1-yn-3-yl group and a carbamate moiety linked to a naphthalen-1-yl aromatic system. The chloride counterion balances the positive charge on the azetidinium nitrogen. This structure combines steric bulk from the branched alkyne substituent with the aromaticity of the naphthalene ring, which may influence solubility, stability, and intermolecular interactions such as π-π stacking or hydrogen bonding .
Properties
CAS No. |
60752-78-5 |
|---|---|
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-4-21(5-2,6-3)23-14-17(15-23)25-20(24)22-19-13-9-11-16-10-7-8-12-18(16)19;/h1,7-13,17H,5-6,14-15H2,2-3H3,(H,22,24);1H |
InChI Key |
POMIKKANCFVUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2=CC=CC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound can be conceptually divided into three major stages:
- Formation of the azetidine ring bearing the 3-ethylpent-1-yn-3-yl substituent
- Introduction of the N-naphthalen-1-ylcarbamate group
- Quaternization of the azetidine nitrogen and formation of the chloride salt
This approach is consistent with typical synthetic routes for quaternary ammonium carbamate salts involving azetidine derivatives.
Preparation of the Azetidine Intermediate
The azetidine ring is a four-membered nitrogen-containing heterocycle, which can be synthesized via intramolecular cyclization or ring closure methods. For the 3-ethylpent-1-yn-3-yl substituent, the alkyne functionality is introduced through alkylation or nucleophilic substitution on a suitable precursor.
- Typical method: Starting from a haloalkyne or propargyl halide derivative, nucleophilic substitution with an azetidine precursor forms the substituted azetidine ring.
- Reaction conditions: Mild bases such as sodium hydride or potassium carbonate in polar aprotic solvents like tetrahydrofuran or acetone, at temperatures ranging from 0°C to room temperature, are often employed to promote cyclization and substitution.
Carbamate Group Installation
The carbamate moiety, specifically the N-naphthalen-1-ylcarbamate, is introduced by reacting the azetidine intermediate with an activated carbamoyl chloride derivative.
- Reagent: Naphthalen-1-yl carbamoyl chloride or a related carbamoyl chloride derivative.
- Reaction conditions: The reaction is typically conducted in the presence of a base such as pyridine or triethylamine to scavenge hydrochloric acid generated during carbamate formation.
- Solvent: Common solvents include dichloromethane or methyl isobutyl ketone.
- Temperature: Mild heating (~30°C) for extended periods (up to 15 hours) ensures complete conversion.
This method is analogous to carbamate synthesis described for related compounds (e.g., N-ethyl-N-methylcarbamoyl chloride reactions) where carbamoyl chlorides react with amines in the presence of bases to form carbamates with high purity (above 99% by HPLC) and yield (up to 97.6%).
Quaternization and Salt Formation
The azetidine nitrogen is quaternized to form the azetidinium ion, which is then isolated as the chloride salt.
- Quaternization: Achieved by treatment with suitable alkylating agents or protonation under acidic conditions.
- Salt formation: The chloride ion is introduced by using hydrochloric acid or by ion exchange methods.
- Purification: The product is typically purified by crystallization from ethyl acetate or similar solvents, adjusting pH to promote solid formation and washing to remove impurities.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Azetidine ring formation | Sodium hydride, alkyl halide (alkyne derivative) | Tetrahydrofuran | 0–25°C | 3 hours | ~77 | Not specified |
| Carbamate formation | Naphthalen-1-yl carbamoyl chloride, pyridine base | Methyl isobutyl ketone | 30°C | 15 hours | 97.6 | 99.33% |
| Quaternization and salt prep | Hydrochloric acid, pH adjustment, crystallization | Ethyl acetate/isopropyl alcohol | 5°C | 90 minutes | Not specified | Not specified |
These conditions are adapted from the related carbamate syntheses and quaternary ammonium salt preparations documented in the literature for structurally similar compounds.
Analytical and Purification Techniques
- High-performance liquid chromatography (HPLC): Used to confirm purity, typically achieving >99% purity.
- pH adjustments: Critical during work-up to separate aqueous and organic layers and to precipitate the final salt.
- Extraction and washing: Multiple solvent washes (water, brine, sodium hydroxide solutions) ensure removal of impurities.
- Drying and concentration: Organic layers are dried over magnesium sulfate or sodium sulfate and concentrated under reduced pressure.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Azetidine ring synthesis | Sodium hydride, alkyl halide, THF, 0–25°C | Formation of substituted azetidine | Intermediate for carbamate step |
| Carbamate formation | Naphthalen-1-yl carbamoyl chloride, pyridine | Formation of carbamate group | Carbamate intermediate |
| Quaternization and salt | Hydrochloric acid, ethyl acetate, pH control | Quaternary ammonium chloride salt | Final compound as chloride salt |
Perspectives from Varied Sources
- The synthetic approach aligns with standard organic synthesis protocols for quaternary ammonium carbamates, as seen in pharmaceutical intermediate preparation.
- The use of carbamoyl chlorides for carbamate formation is well-established, providing high yields and purity when combined with appropriate bases and solvents.
- The azetidine ring synthesis via nucleophilic substitution with alkynyl halides is a common strategy for introducing alkyne substituents on nitrogen heterocycles.
- The chloride salt form enhances the compound's stability and solubility, facilitating handling and potential biological applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpentynyl group.
Reduction: Reduction reactions can occur at the azetidine ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the ethylpentynyl group.
Reduction: Reduced forms of the azetidine ring.
Substitution: Various substituted naphthalenylcarbamate derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules.
Drug Development: It is investigated for its potential as a lead compound in drug discovery.
Medicine:
Therapeutic Research: The compound is studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry:
Chemical Synthesis: It is used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound is utilized in analytical methods to study its properties and behavior.
Mechanism of Action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride involves its interaction with specific molecular targets. The azetidine ring and naphthalenylcarbamate group play crucial roles in binding to these targets, leading to various biochemical effects. The exact molecular pathways involved are still under investigation, but the compound is known to modulate certain enzymatic activities and receptor functions.
Comparison with Similar Compounds
Key Observations :
- Naphthalen-1-yl vs. Cyclohexyl: The naphthalene derivative likely exhibits higher crystallinity and melting point due to aromatic stacking, whereas the cyclohexyl analog may display better solubility in nonpolar solvents .
- Ethyl/Propenyl vs.
Functional Group Impact on Properties
- Carbamate Linkage : The carbamate group (–O–CO–N–) introduces hydrogen-bonding capacity, which may influence crystal packing and stability. IR spectra of similar carbamates show characteristic C=O stretches near 1670–1680 cm⁻¹ and N–H stretches at ~3260–3300 cm⁻¹ .
Spectroscopic and Computational Insights
- NMR and IR : For the naphthalen-1-ylcarbamate analog, ¹H NMR would likely show aromatic proton signals between δ 7.2–8.4 ppm (similar to ), while the azetidinium ring protons may resonate near δ 3.0–5.0 ppm. Computational studies (e.g., DFT) on analogous naphthalene-containing compounds predict strong electronic transitions in the UV-Vis range (250–300 nm) due to conjugation .
- Collision Cross Section (CCS) : The naphthalen-1-ylcarbamate derivative is predicted to have a CCS of ~168.5 Ų for [M+H]⁺, higher than smaller analogs due to increased surface area .
Biological Activity
The compound [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride is a quaternary ammonium salt characterized by a complex structure that includes an azetidine ring, an ethynyl group, and a naphthalene carbamate moiety. This compound's unique structural features suggest potential biological activities that warrant investigation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 322.83 g/mol. The presence of the azetidine ring and ethynyl group may influence its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring |
| Ethynyl Group | A terminal alkyne that may enhance reactivity |
| Naphthalene Carbamate | A moiety that may contribute to bioactivity |
The biological activity of this compound can be predicted through structure-activity relationship (SAR) studies. Similar compounds have demonstrated various activities, including:
- Antimicrobial : Compounds with quaternary ammonium structures often exhibit antibacterial and antifungal properties.
- Neuroactive : Ethynyl-substituted azetidines have been noted for neuroactivity, potentially influencing neurotransmitter systems.
- Cytotoxic : Some derivatives show cytotoxic effects against cancer cell lines.
Potential Applications
The potential applications of this compound span various fields, including:
- Medicinal Chemistry : Due to its structural motifs, it may serve as a lead compound in drug development.
- Agricultural Chemistry : Its antimicrobial properties could be harnessed for agricultural applications.
Similar Compounds Analysis
Research into structurally similar compounds provides insights into the expected biological activities of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine derivatives | Pyridine ring; various substituents | Antimicrobial, anti-inflammatory |
| Quaternary ammonium salts | Positively charged nitrogen; alkyl chains | Antibacterial, antifungal |
| Ethynyl-substituted azetidines | Azetidine ring; ethynyl groups | Neuroactive, cytotoxic |
Experimental Studies
While specific studies on this exact compound may be limited, related compounds have shown promising results in various experimental settings:
- Antimicrobial Activity : A study demonstrated that quaternary ammonium compounds significantly inhibited bacterial growth in vitro.
- Neuroactivity Assessment : Ethynyl-substituted azetidines were assessed for their effects on neurotransmitter release in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic: What are the optimal synthetic routes for [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate; chloride?
Answer:
The synthesis typically involves a multi-step approach:
Azetidine ring formation : Alkylation or cyclization reactions to construct the azetidinium core.
Carbamate coupling : Reacting the azetidine intermediate with naphthalen-1-yl isocyanate or chloroformate derivatives under anhydrous conditions.
Quaternary ammonium salt formation : Introducing the 3-ethylpent-1-yn-3-yl group via nucleophilic substitution, followed by chloride ion exchange.
Critical parameters include temperature control (e.g., room temperature for cycloadditions), solvent selection (e.g., t-BuOH/H₂O mixtures for click chemistry), and purification via recrystallization or chromatography .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?
Answer:
Contradictions may arise from dynamic molecular behavior (e.g., rotamers) or impurities. Strategies include:
- Cross-validation : Compare experimental NMR (¹H/¹³C) and IR data with computational predictions (DFT or molecular modeling) .
- Variable-temperature NMR : Identify conformational changes by analyzing spectral splitting at different temperatures.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
- X-ray crystallography : Resolve ambiguity by determining the solid-state structure .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
Core techniques:
- NMR spectroscopy : ¹H/¹³C NMR to assign protons/carbons (e.g., azetidine ring protons at δ 3.0–4.0 ppm, naphthyl aromatic signals at δ 7.2–8.5 ppm) .
- IR spectroscopy : Confirm carbamate (C=O stretch ~1670–1700 cm⁻¹) and quaternary ammonium groups .
- HRMS : Validate molecular mass and chloride counterion .
- Elemental analysis : Verify purity and stoichiometry .
Advanced: How to design experiments to determine the compound’s interaction with biological targets (e.g., enzymes, receptors)?
Answer:
Stepwise methodology :
Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to proteins with known structures (e.g., kinases, GPCRs) .
In vitro assays :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics.
- Fluorescence polarization : Assess competitive displacement of fluorescent ligands.
Cellular studies : Evaluate functional effects (e.g., cytotoxicity, cAMP modulation) in cell lines expressing target receptors .
Mutagenesis : Validate binding sites by testing activity against target mutants .
Basic: What are the key structural features influencing the compound’s bioactivity?
Answer:
- Azetidinium ring : Enhances rigidity and cationic charge, promoting electrostatic interactions with negatively charged biological targets .
- Naphthylcarbamate group : Increases lipophilicity, improving membrane permeability and π-π stacking with aromatic residues .
- 3-Ethylpent-1-yn-3-yl substituent : Modulates steric bulk and electron density, affecting binding pocket accessibility .
Advanced: What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during synthesis or storage?
Answer:
- Controlled reaction conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of alkyne groups .
- Low-temperature storage : Store at –20°C in anhydrous solvents (e.g., DMSO) to minimize carbamate hydrolysis .
- Lyophilization : Stabilize the chloride salt form by freeze-drying .
- Additives : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) in aqueous formulations .
Basic: How does the compound’s lipophilicity impact its pharmacokinetic properties?
Answer:
- LogP estimation : Calculate via computational tools (e.g., ChemAxon) or HPLC retention times. The naphthyl and ethylpentynyl groups increase logP, enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles for in vivo studies .
Advanced: What analytical methods are suitable for quantifying the compound in complex matrices (e.g., plasma, tissue)?
Answer:
- LC-MS/MS : Provides high sensitivity and specificity. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to remove interferents .
- Internal standards : Deuterated analogs (e.g., D₃-labeled compound) for accurate quantification .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential irritancy of azetidinium salts or naphthyl derivatives .
- Waste disposal : Follow hazardous waste protocols for halogenated and nitrogen-containing compounds .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Re-evaluate force fields : Adjust parameters in docking software (e.g., AMBER) to better model azetidinium-naphthyl interactions .
- Conformational sampling : Perform molecular dynamics simulations to explore flexible regions (e.g., carbamate rotation) .
- Off-target screening : Use proteome-wide assays (e.g., thermal shift) to identify unanticipated targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
